Cas no 4335-60-8 (2-Propen-1-amine, 3-phenyl-, (E)-)

2-Propen-1-amine, 3-phenyl-, (E)- structure
4335-60-8 structure
Product Name:2-Propen-1-amine, 3-phenyl-, (E)-
N.o CAS:4335-60-8
MF:C9H11N
MW:133.190342187881
MDL:MFCD00062777
CID:1517646
PubChem ID:6008559
Update Time:2025-05-18

2-Propen-1-amine, 3-phenyl-, (E)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propen-1-amine, 3-phenyl-, (E)-
    • E-3-phenylprop-2-enyl amine
    • 3-Amino-1-phenylprop-1-ene
    • 3-phenylprop-2-en-1-amine
    • UNII-KRU5188QAR
    • (2E)-3-Phenyl-2-propenylamine
    • MFCD00062777
    • AS-60263
    • Cyclopropanamine, 2-phenyl-, hydrochloride, (1R,2R)-rel-2-propen-1-amine, 3-phenyl-, (2E)-
    • RDAFNSMYPSHCBK-QPJJXVBHSA-N
    • (2E)-3-phenyl-2-propen-1-amine
    • SCHEMBL1872
    • (2E)-3-PHENYLPROP-2-EN-1-AMINE
    • (E)-Cinnamylamine
    • EN300-75742
    • Cinnamylamine, (E)-
    • Cinnamylamine
    • Q27282399
    • 2-Propen-1-amine, 3-phenyl-
    • 7360F8GA70
    • trans-Cinnamylamine
    • UNII-7360F8GA70
    • 4335-60-8
    • 4360-51-4
    • 3-Phenyl-2-propen-1-amine
    • KRU5188QAR
    • (E)-3-Phenylallylamine
    • AKOS005175005
    • EN300-717557
    • (E)-3-phenylprop-2-en-1-amine
    • ALBB-015040
    • trans-3-Phenyl-2-propenylamine
    • MDL: MFCD00062777
    • Inchi: 1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+
    • Chave InChI: RDAFNSMYPSHCBK-QPJJXVBHSA-N
    • SMILES: NC/C=C/C1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 133.08923
  • Massa monoisotópica: 133.089149355g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 101
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 26Ų

Propriedades Experimentais

  • PSA: 26.02

2-Propen-1-amine, 3-phenyl-, (E)- Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
AS-60263-0.25g
(2E)-3-phenylprop-2-en-1-amine
4335-60-8 >95%
0.25g
£154.00 2025-02-08
eNovation Chemicals LLC
D772879-0.1g
(2E)-3-phenyl-2-propen-1-amine
4335-60-8 95%
0.1g
$170 2023-09-04
eNovation Chemicals LLC
D772879-0.25g
(2E)-3-phenyl-2-propen-1-amine
4335-60-8 95%
0.25g
$240 2023-09-04
eNovation Chemicals LLC
D772879-1g
(2E)-3-phenyl-2-propen-1-amine
4335-60-8 95%
1g
$415 2023-09-04
eNovation Chemicals LLC
D772879-5g
(2E)-3-phenyl-2-propen-1-amine
4335-60-8 95%
5g
$1090 2023-09-04
Key Organics Ltd
AS-60263-100MG
(2E)-3-phenylprop-2-en-1-amine
4335-60-8 >95%
100mg
£92.26 2025-02-08
Key Organics Ltd
AS-60263-250MG
(2E)-3-phenylprop-2-en-1-amine
4335-60-8 >95%
0.25g
£190.00 2023-06-14
Key Organics Ltd
AS-60263-1G
(2E)-3-phenylprop-2-en-1-amine
4335-60-8 >95%
1g
£304.00 2025-02-08
Enamine
EN300-75742-0.05g
3-phenylprop-2-en-1-amine
4335-60-8
0.05g
$64.0 2023-06-06
Enamine
EN300-75742-0.1g
3-phenylprop-2-en-1-amine
4335-60-8
0.1g
$89.0 2023-06-06
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